4-methoxy-N-(4-methylphenyl)benzenesulfonamide

Crystallography Conformational Analysis Solid-State Chemistry

Medicinal chemistry teams needing a proven CB2 inverse agonist scaffold can use this compound as the core for potent, selective triaryl sulfonamides (derivative 3c: CB2 Ki = 0.5 nM, CB1 Ki = 1297 nM, selectivity = 2594). Its room-temperature monoclinic P2₁/c crystal structure, with two-dimensional N-H···O and C-H···π networks, ensures reproducible solid-state behavior for co-crystal and polymorph screens. Established three-step synthesis (75-84% yield) enables rapid analog generation. Bulk supply available for lead optimization and PET tracer programs.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 7230-54-8
Cat. No. B086571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-methylphenyl)benzenesulfonamide
CAS7230-54-8
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H15NO3S/c1-11-3-5-12(6-4-11)15-19(16,17)14-9-7-13(18-2)8-10-14/h3-10,15H,1-2H3
InChIKeyRKIPPGMSUIBSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(4-methylphenyl)benzenesulfonamide: Physicochemical Baseline


4-Methoxy-N-(4-methylphenyl)benzenesulfonamide (CAS 7230-54-8) is a diaryl sulfonamide building block (C₁₄H₁₅NO₃S, MW 277.34) characterized by a 4-methoxy substituent on the sulfonyl benzene ring and a 4-methyl group on the aniline ring [1]. Its computed logP is 2.80, and its experimentally determined melting point is 94.6–96.6 °C . The compound serves as the core scaffold for triaryl sulfonamide derivatives that exhibit sub-nanomolar affinity at the cannabinoid CB2 receptor [2].

Core scaffold for triaryl sulfonamide CB2 receptor probe libraries
Predictable 2D layered crystal packing via N–H···O and C–H···π interactions

4-Methoxy-N-(4-methylphenyl)benzenesulfonamide: Why In-Class Substitution Fails


Diaryl sulfonamides with different para-substituents on the aniline ring are not interchangeable due to quantifiable differences in molecular conformation, crystal packing architecture, and subsequent biological scaffold performance [1]. Replacing the 4-methyl group of this compound with a 4-fluoro substituent alters the inter-ring dihedral angle by 19.1°, shifts the crystal system from monoclinic to orthorhombic, and changes the supramolecular architecture from a two-dimensional layered network to a three-dimensional hydrogen-bonded framework [1]. The methyl substituent specifically enables C–H···πaryl interactions that are absent in the halogen-substituted analogs, directly impacting solid-state properties and, by extension, the compound's behavior in formulation and crystallization screens [1].

4-Methyl vs. 4-Fluoro Analog
Para-substituent identity shifts inter-ring dihedral angle and crystal system (monoclinic to orthorhombic), altering solid-state packing from 2D layers to a 3D network.
C–H···π Interactions Absent in Halogen Analogs
Methyl-specific aryl interactions stabilize the layered architecture; chloro/fluoro analogs lack these contacts, potentially affecting formulation and crystallization behavior.

Quantitative Differential Evidence Guide


Inter-Ring Dihedral Angle: Conformational Deviation vs. 4-Fluoro Analog

In the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide (I), the dihedral angle between the sulfonyl benzene ring (major component) and the aniline ring is 63.36 (19)° [1]. This is 19.1° larger than the dihedral angle of 44.26 (13)° observed in the directly comparable 4-fluoro analog N-(4-fluorophenyl)-4-methoxybenzenesulfonamide (II) [1]. The C1–S1–N1–C7 torsion angles are 66.33 (19)° for (I) and 68.4 (2)° for (II), indicating similar twisting at the sulfonamide S–N bond despite the large inter-ring angular difference [1].

Inter-Ring Dihedral Angle
Head-to-head
4-Methyl: 63.36° vs. 4-Fluoro: 44.26°
Δ = 19.1° (43% larger)
Conformational shift may impact pharmacophore geometry in receptor studies
Monoclinic P2₁/c vs. orthorhombic at 296 K
Crystallography Conformational Analysis Solid-State Chemistry

Crystal Packing Architecture: 2D Layered vs. 3D Network

The supramolecular architecture of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide (I) is two-dimensional, formed by N–H···O hydrogen bonds [D···A = 3.010 (2) Å] creating infinite C(4) chains along [010], which are then interconnected via C–H···πaryl interactions into layers parallel to the ab plane [1]. In contrast, the 4-fluoro analog (II) forms a three-dimensional architecture, where N–H···O chains along [001] are consolidated by a pair of C–H···O intermolecular interactions [D···A = 3.192 (3) Å and 3.468 (3) Å] [1]. Additionally, compound (I) exhibits benzenesulfonamide ring disorder over two orientations in a 0.516 (7):0.484 (7) ratio, a feature absent in (II) [1].

Crystal Packing Architecture
Head-to-head
2D layered (methyl) vs. 3D network (fluoro); N–H···O D···A 3.010 vs. 2.951 Å
Dimensionality difference governs solid-state solubility and stability
Ring disorder present in methyl compound
Crystal Engineering Supramolecular Chemistry Materials Science

Hydrogen Bond Geometry: Donor–Acceptor Distance Comparison

The primary N–H···O hydrogen bond in 4-methoxy-N-(4-methylphenyl)benzenesulfonamide (I) has a donor–acceptor distance D···A of 3.010 (2) Å, with H···A = 2.13 (1) Å and an angle D–H···A of 170 (2)° [1]. By comparison, the 4-fluoro analog (II) exhibits a shorter and slightly stronger N–H···O hydrogen bond with D···A = 2.951 (3) Å, H···A = 2.06 (1) Å, and D–H···A = 171 (3)° [1]. The 0.059 Å elongation in (I) is attributable to the electron-donating character of the 4-methyl group versus the electron-withdrawing 4-fluoro substituent, which modifies the hydrogen bond acceptor character of the sulfonyl oxygen in the solid state [1].

H-Bond Donor–Acceptor Distance
Head-to-head
D···A 3.010 (2) Å (methyl) vs. 2.951 (3) Å (fluoro)
Δ = 0.059 Å
Longer bond suggests lower lattice energy in methyl derivative
Electron-donating methyl weakens H-bond acceptor character
Hydrogen Bonding Crystal Engineering Thermodynamics

Electronic Effects on Dihedral Angle Across the Congeneric Series

A database survey of five N-(4-substituted-phenyl)-4-methoxybenzenesulfonamides reveals that electron-donating substituents on the aniline ring systematically increase the inter-ring dihedral angle [1]. The dihedral angles are: 63.36° for 4-methyl (I), 56.3° for 4-methoxy (IV), 55.1° for unsubstituted phenyl (III), and 42.6° for 4-chloro (V) [1]. This trend—electron-donating groups increasing the angle and electron-withdrawing groups decreasing it—is consistent across the series [1]. The 4-methyl compound (I) exhibits the largest dihedral angle of all five congeners studied, while also sharing a two-dimensional layered packing architecture with the 4-methoxy analog (IV), in contrast to the one-dimensional structures of (III) and (V) and the three-dimensional structure of the 4-fluoro analog (II) [1].

Dihedral Angle Across Series
Context-dependent
  • 14-Methyl: 63.36°
  • 24-Methoxy: 56.3°
  • 3Unsubstituted: 55.1°
  • 44-Chloro: 42.6°
  • 54-Fluoro: 44.26°
Electron-donating groups systematically increase inter-ring angle
Maximal angle in series enables conformational SAR
SAR Electronic Effects Medicinal Chemistry

Privileged Scaffold for Sub-Nanomolar CB2 Receptor Selectivity

The 4-methoxy-N-(p-tolyl)benzenesulfonamide core, when elaborated with a 4-diethylaminobenzyl substituent on the sulfonamide nitrogen, yields compound 3c (N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide), which exhibits a CB2 receptor binding affinity Ki of 0.5 nM, a CB1 Ki of 1297 nM, and a CB1/CB2 selectivity index of 2594 [1]. This compound was identified as the most potent and selective CB2 inverse agonist among a series of triaryl sulfonamides, with eight compounds achieving CB2 Ki < 10 nM [2]. The 4-methoxy-N-(p-tolyl) core is essential to this activity profile, as it constitutes the sulfonamide scaffold of the lead compound [1]. The corresponding ¹¹C-radiolabeled tracer was synthesized from a phenol hydroxyl precursor derived from this scaffold in 40–50% decay-corrected radiochemical yields with 370–740 GBq/μmol specific activity [1].

CB2 Scaffold Validation
Reported
Lead derivative CB2 Ki: 0.5 nM
CB1 Ki: 1297 nM; Selectivity: 2594
Supports CB2-selective probe synthesis from this core
Triaryl sulfonamide series; ¹¹C-radiolabeling demonstrated
Cannabinoid Receptor Medicinal Chemistry PET Radioligand Development

Validated Research and Application Scenarios


Crystal Engineering with Predictable 2D Layered Packing

Researchers conducting co-crystal screening or polymorph prediction studies can select this compound when a two-dimensional layered supramolecular architecture is desired, as its crystal packing is governed by N–H···O hydrogen-bonded C(4) chains interconnected through C–H···πaryl interactions into ab-plane layers, in contrast to the one-dimensional chains of the unsubstituted phenyl analog (III) or the three-dimensional network of the 4-fluoro analog (II) [1]. The room-temperature monoclinic P2₁/c structure with benzenesulfonamide ring disorder also provides a test case for refinement protocols involving disordered aromatic systems [1].

Scaffold Selection for CB2 Receptor Ligand Development

Medicinal chemistry teams pursuing CB2 receptor modulators can prioritize this compound as the foundational scaffold, based on its validated role as the core of the most potent and selective triaryl sulfonamide CB2 inverse agonist reported (derivative 3c: CB2 Ki = 0.5 nM, CB1 Ki = 1297 nM, selectivity = 2594) [2]. The 4-methoxy-N-(p-tolyl) core provided the optimal substitution pattern among the four sets of triaryl ligands evaluated, and its established three-step synthesis from p-toluidine and 4-(diethylamino)benzaldehyde in 75–84% overall yield [2] makes it an accessible entry point for analog generation.

SAR Libraries with Systematic Dihedral Angle Tuning

Researchers building focused libraries of N-(4-substituted-phenyl)-4-methoxybenzenesulfonamides can use this 4-methyl compound as the reference point for maximal inter-ring dihedral angle (63.36°) within the electron-donating substituent series [1]. By selecting this compound alongside the 4-chloro (42.6°) or 4-fluoro (44.26°) analogs, investigators can span a dihedral angle range of over 20° while maintaining identical core connectivity, enabling systematic exploration of conformational effects on target binding without altering molecular weight or H-bond donor/acceptor counts [1].

PET Tracer Precursor for CB2 Neuroinflammation Imaging

Radiochemistry facilities developing PET imaging agents for neuroinflammatory conditions can utilize this compound as the reference standard and structural blueprint for the radiosynthesis of [¹¹C]CB2 radioligands. Its corresponding phenol precursor has been demonstrated to undergo O-[¹¹C]-methylation with [¹¹C]CH₃OTf to yield the ¹¹C-labeled tracer in 40–50% decay-corrected radiochemical yields at 370–740 GBq/μmol specific activity [2], establishing a robust synthetic pathway for clinical research supply of imaging agents targeting CB2-overexpressing microglia in neurodegenerative diseases [2].

Application
Selection Property
Validation Focus
Co-crystal screening & solid-state studies
2D layered packing architecture
N–H···O and C–H···π network reproducibility
CB2 receptor probe synthesis
Core scaffold for triaryl sulfonamide series
Reported CB2 binding affinity in derivative library
Dihedral angle SAR library design
Maximal inter-ring angle in congeneric series
Conformational effects on target interaction
PET radioligand synthesis for CB2 imaging research
Phenol precursor for ¹¹C-methylation
Reported radiochemical yield and specific activity
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